5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, also known as FPOX, is a heterocyclic compound that has been studied for its various applications in scientific research. It is a five-membered ring structure composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. FPOX has been found to have a number of unique properties, such as high solubility, excellent thermal stability, and low toxicity. These properties make it an attractive compound for use in a variety of scientific research applications.
Scientific Research Applications
Computational Chemistry
Finally, computational chemists might find this compound intriguing for in silico studies. Its structure could be used to model interactions with biological macromolecules, contributing to the understanding of binding dynamics and structure-activity relationships.
Each of these applications requires thorough research and validation. The compound’s versatility across different fields of science highlights its potential as a significant contributor to future scientific advancements. The Royal Society of Chemistry provides additional data that could be useful for researchers looking into the properties and applications of this compound .
properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8/h1-4,7,9,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWASVXBCXASAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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